methyl (2E)-3-(anthracen-9-yl)prop-2-enoate
Overview
Description
Methyl (2E)-3-(anthracen-9-yl)prop-2-enoate is a useful research compound. Its molecular formula is C18H14O2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 382140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anthraquinones and Derivatives in Biological Systems
Anthraquinones and their derivatives, which share structural similarities with anthracene-based compounds, have been extensively investigated for their biological activities. These studies suggest potential biomedical applications of methyl (2E)-3-(anthracen-9-yl)prop-2-enoate in pharmaceuticals, given the bioactive nature of related compounds (Fouillaud et al., 2016). Anthraquinones are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, suggesting similar potential for the compound .
Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Science
This compound, with its anthracene core, may also have relevance in environmental science, particularly in studies concerning polycyclic aromatic hydrocarbons (PAHs). PAHs, including anthracene derivatives, are critical pollutants studied for their mutagenic and carcinogenic potentials (Adeyeye, 2020). The environmental behavior, sources, and effects of PAHs have been a significant focus, hinting at potential research interests surrounding the environmental impact and degradation of this compound.
Material Science and Organic Photochemistry
Anthracene derivatives play a crucial role in material science and organic photochemistry, utilized in the development of optical, electronic, and magnetic switches. Their application in organic light-emitting devices (OLEDs) and as probes in DNA cleavage studies underscores the versatility of these compounds (Somashekar & Chetana, 2016). Given the structural similarity, this compound could find applications in the design of novel materials and in the exploration of new photochemical processes.
Chemical Synthesis and Organic Catalysts
The role of anthracene and its derivatives in synthetic organic chemistry as precursors and intermediates for the synthesis of complex molecules suggests a potential application area for this compound. These compounds are valuable for constructing diverse organic structures, offering a platform for the development of new synthetic methodologies and catalysts (Farooq & Ngaini, 2019).
Properties
IUPAC Name |
methyl (E)-3-anthracen-9-ylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-20-18(19)11-10-17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-12H,1H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQBJNASNJHPFC-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C2C=CC=CC2=CC3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22844-33-3 | |
Record name | NSC382140 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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